An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Alafenamide Monofumarate
An In-depth Technical Guide to the Synthesis and Characterization of Tenofovir Alafenamide Monofumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777) Alafenamide Monofumarate (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone in the management of HIV-1 and chronic hepatitis B infections. Its targeted delivery mechanism enhances intracellular concentrations of the active metabolite in lymphocytes and hepatocytes while reducing systemic plasma levels of tenofovir, thereby mitigating renal and bone toxicities associated with its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir Alafenamide Monofumarate, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway and mechanism of action to support researchers and professionals in the field of drug development.
Synthesis of Tenofovir Alafenamide Monofumarate
The synthesis of Tenofovir Alafenamide Monofumarate typically involves a two-step process: the synthesis of the tenofovir alafenamide free base, followed by its reaction with fumaric acid to form the monofumarate salt. Several methods have been reported, with variations primarily in the choice of solvents and reaction conditions, which can influence the polymorphic form of the final product.
General Synthesis Pathway
The industrial synthesis of TAF often starts from (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or tenofovir). A key intermediate is formed which then reacts with L-alanine isopropyl ester. The resulting tenofovir alafenamide free base is subsequently reacted with fumaric acid to yield Tenofovir Alafenamide Monofumarate.[1][2]
A common laboratory-scale and industrial process involves the reaction of tenofovir alafenamide free base with fumaric acid.[3][4]
Experimental Protocol: Synthesis from Tenofovir Alafenamide Free Base
This protocol describes a common method for the preparation of Tenofovir Alafenamide Monofumarate from its free base.
Materials:
-
Tenofovir Alafenamide (free base)
-
Fumaric Acid
-
Acetonitrile (B52724) (anhydrous)
-
Ethanol (B145695) (optional solvent)
-
n-Heptane (anti-solvent)
Procedure:
-
Charge a suitable reactor with Tenofovir Alafenamide free base and fumaric acid (in a molar ratio of approximately 1:1).[3]
-
Add acetonitrile as the solvent. The concentration can range from 10 to 200 g/L.[3]
-
Heat the mixture to reflux (approximately 70-75 °C) with stirring until all solids dissolve.[3]
-
Optionally, perform a hot filtration to remove any undissolved particulates.
-
Cool the solution gradually to 0-5 °C and maintain this temperature for several hours (e.g., 3 to 16 hours) to induce crystallization.[3][4]
-
Isolate the resulting solid product by filtration.
-
Wash the collected solid with cold acetonitrile.
-
Dry the product under vacuum at a temperature of approximately 50 °C.[3]
An alternative procedure involves using ethanol as the solvent and n-heptane as an anti-solvent. In this method, the free base and fumaric acid are dissolved in ethanol at 45-50°C, and the resulting solution is added to pre-cooled n-heptane to precipitate the product.[4]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Molar Ratio (TAF Base:Fumaric Acid) | ~1.0 : 1.0 | [3] |
| Typical Solvent | Acetonitrile | [3][4] |
| Alternative Solvent System | Ethanol / n-Heptane | [4] |
| Reaction Temperature (dissolution) | 45-75 °C | [3][4] |
| Crystallization Temperature | 0-5 °C | [3][4] |
| Reported Yield | >90% | [2][4] |
| Reported Purity (HPLC) | >99.5% | [4] |
Characterization of Tenofovir Alafenamide Monofumarate
Thorough characterization is crucial to confirm the identity, purity, and solid-state properties of the synthesized Tenofovir Alafenamide Monofumarate. Various analytical techniques are employed for this purpose.
Experimental Workflow for Characterization
Detailed Methodologies
2.2.1. High-Performance Liquid Chromatography (HPLC/UPLC) for Purity
A validated reverse-phase HPLC or UPLC method is essential for determining the purity of TAF and quantifying any related substances.[5]
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3) and an organic solvent like acetonitrile is typical.[6]
-
Flow Rate: Approximately 1.0 mL/min for HPLC and 0.35 mL/min for UPLC.[5][6]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used to confirm the chemical structure of TAF.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.[2][8]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common solvent.[2]
-
Experiments: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded to confirm the presence of all structural components. 2D-NMR techniques can be used for unambiguous assignment of signals.[7][9]
2.2.3. Mass Spectrometry (MS) for Molecular Weight Verification
LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of TAF.[7][9][10]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[10]
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, which should correspond to the molecular weight of the tenofovir alafenamide cation.
2.2.4. Powder X-ray Diffraction (PXRD) for Polymorphic Form Identification
PXRD is critical for identifying the crystalline form of TAF, as different polymorphs (e.g., Form I, II, III, S) can exist.[3][4]
-
Instrument: A standard powder X-ray diffractometer with Cu Kα radiation is used.
-
Analysis: The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, is compared to reference patterns for known polymorphs.
Tabulated Characterization Data
| Analytical Technique | Key Parameters & Expected Results | Reference |
| HPLC/UPLC | Purity: >99.5%; Retention time is specific to the method. | [4][5] |
| LOD: ~50 ng/mL; LOQ: ~100 ng/mL (for related substances). | [11] | |
| ¹H NMR (d6-DMSO) | Characteristic peaks for the adenine, alanine, isopropyl, phenyl, and phosphonate (B1237965) moieties. | [2] |
| Mass Spectrometry (ESI+) | Expected m/z for Tenofovir Alafenamide [M+H]⁺: ~477.2 | [12] |
| PXRD | Specific 2θ peaks corresponding to the crystalline form (e.g., Form I, II, etc.). | [3][4] |
| Melting Point | 119.7 - 121.1 °C (for Form I). | [3][4] |
Mechanism of Action
Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir.[12] This design allows for efficient cell penetration and targeted delivery.
Once inside the target cells (lymphocytes or hepatocytes), TAF is primarily hydrolyzed by cathepsin A to form a tenofovir-alanine intermediate.[10][13][14] This intermediate is then further processed to release tenofovir. Cellular kinases subsequently phosphorylate tenofovir twice to yield the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[13][15] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and, after incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.[12][15] The enhanced plasma stability and targeted intracellular conversion of TAF lead to higher concentrations of the active metabolite in target cells compared to TDF, at a much lower administered dose.[13][16]
Conclusion
The synthesis and characterization of Tenofovir Alafenamide Monofumarate are well-established processes that are critical for ensuring the quality, safety, and efficacy of this important antiviral agent. This guide has provided a detailed overview of the synthetic methodologies, comprehensive characterization techniques, and the underlying mechanism of action. The provided protocols, data tables, and diagrams serve as a valuable resource for scientists and professionals engaged in the research and development of antiretroviral therapies. Adherence to these well-defined procedures is paramount for the reproducible synthesis and rigorous quality control of Tenofovir Alafenamide Monofumarate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]
- 3. WO2017134089A1 - Crystalline forms of tenofovir alafenamide monofumarate - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thebodypro.com [thebodypro.com]
- 13. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 16. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]
